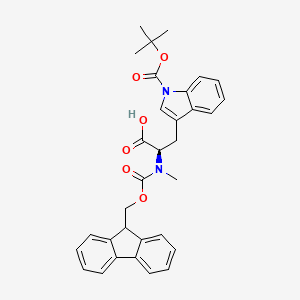

Fmoc-N-Me-D-Trp(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUDCKQUKFBIR-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-N-Me-D-Trp(Boc)-OH: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-Me-D-Trp(Boc)-OH, a crucial building block in modern peptide synthesis. The document details its commercial availability, key suppliers, and provides structured experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability and Suppliers

This compound is a commercially available amino acid derivative essential for the synthesis of peptides with modified backbones, which can enhance proteolytic stability and conformational properties. A number of chemical suppliers offer this reagent, though pricing and availability can vary. Below is a summary of major suppliers and available data.

| Supplier | Product Name | CAS Number | Purity | Pack Size | Price | Lead Time |

| Bachem | Fmoc-N-Me-Trp(Boc)-OH | 197632-75-0 | > 98% (HPLC) | 1g, 5g | CHF 337.10 – CHF 1,349.30[1] | In Stock |

| Sigma-Aldrich (Novabiochem) | Fmoc-N-Me-Trp(Boc)-OH | 197632-75-0 | ≥ 98.0% (HPLC) | Custom | Price on Request[2] | Contact for Availability |

| Advanced ChemTech | Fmoc-N-Me-Trp(Boc)-OH | 197632-75-0 | > 95% | Custom | Price on Request | Contact for Availability |

| ChemPep | Fmoc-N-Me-Trp(Boc)-OH | 197632-75-0 | > 98% | 1g, 5g, 10g | Price on Request[3] | Contact for Availability |

| BLDpharm | Fmoc-N-Me-Trp(Boc)-OH | 197632-75-0 | ≥ 98% | Custom | Price on Request[4] | Contact for Availability |

Note: Pricing and lead times are subject to change and may vary based on location and institutional contracts. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₂H₃₂N₂O₆[2] |

| Molecular Weight | 540.61 g/mol [2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |

| Storage | Store at 2-8°C, protected from light and moisture. |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key steps include the deprotection of the Fmoc group from the growing peptide chain on the solid support, followed by the coupling of the protected amino acid.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the iterative cycle of deprotection and coupling for the incorporation of amino acids, including this compound.

Detailed Methodologies

a) Resin Preparation and Swelling:

-

Place the desired solid-phase resin (e.g., Rink Amide, Wang) in a reaction vessel.

-

Wash the resin three times with N,N-dimethylformamide (DMF).

-

Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.

b) Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin (B49086) test can be performed to confirm the presence of a free amine.

c) Coupling of this compound:

Note: The coupling of N-methylated amino acids can be slower than their non-methylated counterparts. The use of stronger coupling reagents or extended reaction times may be necessary.

-

In a separate vial, dissolve 3-4 equivalents of this compound and a suitable coupling reagent (e.g., HBTU, HATU, HCTU) in a minimal amount of DMF.

-

Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid mixture to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours. The reaction progress can be monitored using a ninhydrin test. If the test is positive, the coupling step can be repeated.

-

After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).

d) Cleavage and Final Deprotection:

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail for peptides with a Boc-protected tryptophan is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The use of this compound is a key step in the chemical synthesis of peptides. The following diagram illustrates the logical relationship between the protected amino acid and the final purified peptide product within the context of drug discovery and development.

References

Fmoc-N-Me-D-Trp(Boc)-OH: A Comprehensive Technical Guide for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-D-Trp(Boc)-OH, a crucial building block in modern peptide chemistry. This N-methylated, D-configured tryptophan derivative offers unique advantages in the design and synthesis of peptide-based therapeutics with enhanced pharmacological properties. This document covers its physicochemical properties, detailed experimental protocols for its incorporation into peptide chains, and explores the functional implications in the context of a clinically relevant signaling pathway.

Core Physicochemical Data

This compound is a non-natural amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The N-α-methylation provides resistance to enzymatic degradation, while the D-configuration can enhance receptor binding and prolong in vivo half-life. The Boc protecting group on the indole (B1671886) side chain of tryptophan is essential to prevent side reactions during peptide synthesis and cleavage.

| Property | Value |

| Chemical Formula | C₃₂H₃₂N₂O₆[1][2] |

| Molecular Weight | 540.6 g/mol [1] |

| IUPAC Name | (2R)-2-[--INVALID-LINK--amino]-3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid[1] |

| Appearance | White to off-white powder |

| Synonyms | Fmoc-N-methyl-D-tryptophan(Boc)-OH, N-α-Fmoc-N-α-methyl-N-in-Boc-D-tryptophan |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in the synthesis of peptides with modified backbones. N-methylation is a key strategy to improve the pharmacokinetic properties of peptide drug candidates, including enhanced metabolic stability and oral bioavailability.

Experimental Protocols

The incorporation of N-methylated amino acids like this compound into a growing peptide chain can be challenging due to steric hindrance. The following protocols are recommended for efficient coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is highly effective for coupling sterically hindered N-methylated amino acids.

Materials:

-

This compound (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Peptide resin with a free N-terminal amine

-

Bromophenol blue monitoring solution

Procedure:

-

Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIEA to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.

-

Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 1 to 2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test. A color change from blue to yellow indicates a complete reaction. If the resin remains blue or green, the coupling is incomplete.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

-

If the coupling is incomplete, a second coupling can be performed.

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to allow for the coupling of the next amino acid.

Materials:

-

20% (v/v) piperidine (B6355638) in DMF

-

DMF

Procedure:

-

Wash the peptide resin with DMF (3 times).

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin suspension for an initial 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 15-20 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts. The resin is now ready for the next coupling step.

Signaling Pathway and Drug Development Context

Peptides containing modified amino acids like N-Me-D-Trp are of significant interest in drug development. A relevant example is the development of analogs for Gonadotropin-Releasing Hormone (GnRH). Triptorelin, a synthetic GnRH agonist, contains a D-Trp residue at position 6, which enhances its stability and receptor affinity compared to the native GnRH. While Triptorelin itself is not N-methylated, the principles of enhancing peptide stability and efficacy through such modifications are directly applicable. N-methylation at other positions could further improve its pharmacological profile.

Triptorelin functions by initially stimulating the GnRH receptors in the pituitary gland, leading to a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration leads to the downregulation of GnRH receptors, resulting in a sustained suppression of LH and FSH secretion. This mechanism is exploited for the treatment of hormone-dependent cancers like prostate cancer, endometriosis, and for use as a puberty blocker.

Below is a diagram illustrating the signaling pathway of a GnRH agonist like Triptorelin.

Caption: GnRH Agonist Signaling Pathway in a Pituitary Gonadotrope Cell.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists. Its unique structural features facilitate the synthesis of peptides with improved drug-like properties. The provided protocols offer a reliable methodology for its incorporation into peptide sequences, and the understanding of its potential impact on signaling pathways, as exemplified by the GnRH system, underscores its importance in the development of next-generation peptide therapeutics.

References

Solubility characteristics of Fmoc-N-Me-D-Trp(Boc)-OH in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Trp(Boc)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated D-tryptophan residues into peptide sequences. The N-methylation can enhance the metabolic stability and conformational rigidity of the resulting peptide, while the Boc protection on the indole (B1671886) nitrogen prevents side reactions during synthesis. A thorough understanding of the solubility characteristics of this protected amino acid is paramount for optimizing coupling efficiency, ensuring high purity of the final peptide, and developing robust and scalable manufacturing processes. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visual workflows relevant to its application.

Core Properties of this compound

| Property | Value |

| Chemical Formula | C₃₂H₃₂N₂O₆[1] |

| Molecular Weight | 540.61 g/mol [2] |

| Appearance | White to off-white powder[] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the general solubility of Fmoc-protected amino acids and qualitative information for the closely related compound Fmoc-D-Trp(Boc)-OH, the following table summarizes its expected solubility in common laboratory solvents. Fmoc- and Boc-protected amino acids are generally highly soluble in polar aprotic organic solvents and sparingly soluble in water.[4]

| Solvent | Abbreviation | Type | Expected Qualitative Solubility |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble[5][6] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble[5][6] |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Highly Soluble[7][8] |

| Dichloromethane | DCM | Halogenated | Soluble[5][6][7] |

| Chloroform | CHCl₃ | Halogenated | Soluble[7] |

| Ethyl Acetate | EtOAc | Ester | Soluble[7] |

| Acetone | (CH₃)₂CO | Ketone | Soluble[7] |

| Acetonitrile | ACN | Polar Aprotic | Low Solubility[9] |

| Methanol | MeOH | Polar Protic | Low to Insoluble[9] |

| Water | H₂O | Polar Protic | Insoluble[4] |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble[9] |

Note: For the related compound Fmoc-D-Trp(Boc)-OH, one source indicates it is "clearly soluble" when 1 mmole is dissolved in 2 ml of DMF, corresponding to a concentration of 0.5 M.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

-

This compound (solid powder)

-

Analytical grade solvents

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatted shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Small glass vials with screw caps

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed glass vial. b. Record the exact mass of the compound added. c. Add a known volume of the test solvent to the vial. d. Tightly cap the vial and place it in a thermostatted shaker set to a constant temperature (e.g., 25 °C). e. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: a. After equilibration, allow the suspension to settle. b. Centrifuge the vial to pellet the undissolved solid. c. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analysis by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in the test solvent. b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. c. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculation of Solubility: a. Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. b. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualization of Workflows

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the key steps in SPPS where this compound would be utilized.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Workflow for Solubility Determination

The diagram below outlines the logical steps for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains scarce in public domains, a strong qualitative understanding can be derived from the behavior of similar Fmoc-protected amino acids. It exhibits high solubility in polar aprotic solvents, which are standard in SPPS, and is poorly soluble in polar protic and nonpolar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. The visualized workflows for SPPS and solubility testing serve as clear guides for laboratory procedures involving this important reagent.

References

- 1. This compound | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Fmoc-D-Trp(Boc)-OH CAS#: 163619-04-3 [m.chemicalbook.com]

- 8. Fmoc-D-Trp(Boc)-OH | 163619-04-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

The Critical Role of Indole N-Boc Protection in Tryptophan Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 5, 2025 – In the landscape of advanced chemical synthesis, particularly in the realms of pharmaceutical research and drug development, the strategic protection of reactive functional groups is paramount. For scientists engaged in peptide synthesis and the creation of complex tryptophan-containing molecules, the inherent reactivity of the tryptophan indole (B1671886) ring presents a significant challenge. This technical guide provides an in-depth exploration of the rationale, methodologies, and quantitative outcomes associated with the use of tert-butyloxycarbonyl (Boc) as a protecting group for the indole nitrogen of tryptophan, a critical strategy for ensuring the fidelity and yield of synthetic peptides.

The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack, oxidation, and degradation under the acidic conditions frequently employed in synthetic organic chemistry, most notably during the cleavage of other protecting groups in solid-phase peptide synthesis (SPPS).[1][2] These undesirable side reactions can lead to a heterogeneous mixture of products, significantly complicating purification and reducing the overall yield of the target molecule. The introduction of a Boc group onto the indole nitrogen effectively mitigates these issues, safeguarding the integrity of the tryptophan residue throughout the synthetic process.

The Rationale for Indole N-Boc Protection

The primary motivation for protecting the indole nitrogen of tryptophan is to prevent unwanted side reactions that compromise the purity and yield of the final product. During Fmoc-based solid-phase peptide synthesis, the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups are typically achieved with strong acids, such as trifluoroacetic acid (TFA).[] This acidic environment generates highly reactive carbocations from the cleavage of other protecting groups, such as the Pbf or Pmc groups on arginine residues.[4]

Without protection, the nucleophilic indole ring of tryptophan is a prime target for these electrophilic species, leading to alkylation and other modifications.[2] The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan, as it minimizes these side reactions and results in purer crude peptides in higher yields.[2][4] Upon treatment with TFA, the N-in-Boc group is cleaved to form a transient N-in-carboxy indole intermediate, which continues to shield the indole ring from electrophilic attack.[4][5] This intermediate is then readily decarboxylated during the aqueous work-up, yielding the unprotected tryptophan residue.[4][5]

dot

Figure 1: Logical diagram illustrating the prevention of tryptophan side reactions by N-in-Boc protection during Fmoc-SPPS cleavage.

Quantitative Data on the Impact of Boc Protection

The use of Fmoc-Trp(Boc)-OH in peptide synthesis consistently leads to improved outcomes in terms of both purity and yield. While direct side-by-side comparisons in the literature can be sparse, the evidence strongly supports the benefits of indole protection. For instance, in the synthesis of Glucagon, a 29-amino acid peptide, purification of the constituent Fmoc-amino acids, including Fmoc-Trp(Boc)-OH, resulted in a significant increase in the purity of the crude peptide from 53.49% to 68.08%.[6] This highlights the importance of using high-purity building blocks, which for tryptophan, necessitates indole protection to prevent the formation of impurities during synthesis and handling.

| Parameter | Unprotected Tryptophan | N-in-Boc Protected Tryptophan | Rationale for Improvement |

| Crude Peptide Purity | Lower, due to alkylation and oxidation side products. | Significantly higher. | The Boc group shields the indole ring from electrophilic attack by carbocations generated during TFA cleavage.[2][4] |

| Overall Yield | Reduced, due to loss of material during purification of complex mixtures. | Higher. | A cleaner crude product simplifies purification, leading to less loss of the desired peptide.[2] |

| Susceptibility to Side Reactions | High, especially in the presence of Arg(Pbf/Pmc). | Low. | The Boc group provides robust protection against common side reactions encountered in Fmoc-SPPS.[4] |

Key Experimental Protocols

Synthesis and Purification of Fmoc-Trp(Boc)-OH

A detailed protocol for the synthesis and purification of Fmoc-Trp(Boc)-OH is crucial for ensuring the quality of this key building block.

Synthesis: The synthesis of Fmoc-Trp(Boc)-OH typically starts with L-tryptophan. The α-amino group is first protected with the Fmoc group using Fmoc-Cl or Fmoc-OSu. Subsequently, the indole nitrogen is protected with the Boc group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base and catalyst.

Purification: [6]

-

Initial Wash: Charge 100g of crude Fmoc-Trp(Boc)-OH into a flask, followed by 200ml of Isopropyl Ether. Stir the mixture for 30 minutes.

-

Precipitation: In a separate flask, charge 1500ml of n-Heptane. Transfer the Isopropyl Ether mixture to the n-Heptane.

-

Stirring and Filtration: Stir the resulting mixture for approximately 1 hour. Filter the precipitate and wash with n-Heptane.

-

Drying: Collect the wet cake and dry under vacuum at 50°C to yield the purified Fmoc-Trp(Boc)-OH (typical yield: ~86g).

Characterization: The purified product should be characterized by techniques such as ¹H NMR, mass spectrometry, and HPLC to confirm its identity and purity. For example, in the synthesis of a dipeptide containing Fmoc-Trp(Boc)-OH, the final product is characterized by:

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum should be consistent with the proposed structure, showing characteristic peaks for the Fmoc group, the two tryptophan side chains, and the peptide backbone.[7]

-

Mass Spectrometry (ESI-MS): The observed mass should correspond to the calculated molecular weight of the target molecule.[7][8]

dot

Figure 2: Experimental workflow for the purification of Fmoc-Trp(Boc)-OH.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH

The following is a generalized protocol for the incorporation of Fmoc-Trp(Boc)-OH into a peptide chain using manual SPPS.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 10-20 minutes.

-

Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

-

Dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

3. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

4. Fmoc Deprotection:

-

Remove the Fmoc group from the newly coupled amino acid by treating the resin with 20% piperidine in DMF for 10-20 minutes.

-

Wash the resin thoroughly with DMF.

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail. For peptides containing Arg(Pbf) and Trp(Boc), a common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9][10]

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

dot

Figure 3: The iterative cycle of solid-phase peptide synthesis (SPPS) for incorporating Fmoc-Trp(Boc)-OH.

Conclusion

The protection of the indole nitrogen of tryptophan with a Boc group is a cornerstone of modern peptide synthesis. This strategy effectively prevents deleterious side reactions, such as alkylation and oxidation, that are prone to occur during the acidic conditions of Fmoc-SPPS. The use of Fmoc-Trp(Boc)-OH leads to the synthesis of purer crude peptides in higher overall yields, simplifying subsequent purification efforts and ensuring the integrity of the final product. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of this protective group strategy are essential for the successful synthesis of complex, tryptophan-containing peptides.

References

N-Methylated D-Tryptophan Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated derivatives of the D-isomeric form of tryptophan represent a compelling class of molecules with a diverse range of biological activities. These compounds, structurally related to the essential amino acid L-tryptophan, have garnered significant attention in the scientific community for their potential therapeutic applications. The addition of a methyl group to the indole (B1671886) nitrogen or the alpha-amino group of D-tryptophan can profoundly alter its pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the known biological activities of N-methylated D-tryptophan derivatives, with a focus on their immunomodulatory, neuroactive, and anticancer properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding of this promising class of compounds.

Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

The most extensively studied biological activity of N-methylated D-tryptophan derivatives is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, elevated IDO1 activity in tumor cells and antigen-presenting cells leads to depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive kynurenine metabolites. This creates a state of immune tolerance that allows cancer cells to evade destruction by the host's immune system.

1-Methyl-D-tryptophan (also known as Indoximod or D-1MT) is a prominent IDO1 pathway inhibitor that has been investigated in numerous preclinical and clinical studies.[1] While its direct enzymatic inhibitory activity is debated, it is understood to function as a tryptophan mimetic, counteracting the effects of tryptophan depletion and modulating downstream signaling pathways such as the mTOR pathway.[1] This ultimately leads to the restoration of T-cell proliferation and function within the tumor microenvironment.

Quantitative Data: IDO1 Inhibition

The inhibitory activity of N-methylated D-tryptophan derivatives and related compounds against IDO1 is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Assay Type | Cell Line/Enzyme Source | IC50 / Ki | Reference |

| 1-Methyl-D-tryptophan (Indoximod) | T-cell proliferation rescue | - | - | [2] |

| 1-Methyl-L-tryptophan | IDO-induced T-cell arrest reversal | Human epithelial ovarian cancer | More effective than D-1MT | [2] |

| Tryptanthrin (B1681603) Derivatives | hIDO2 Inhibition | - | 0.45 ± 0.2 µM - 8.2 ± 3.4 µM | [3] |

| D-Methyl-tryptophan | hIDO2 Inhibition | - | 148.9 ± 20 µM | [3] |

Signaling Pathway: IDO1-Mediated Immune Suppression

The inhibition of the IDO1 pathway by N-methylated D-tryptophan derivatives counteracts tumor-induced immune suppression. The following diagram illustrates the key components of this pathway.

Experimental Protocol: IDO1 Inhibition Assay (Cell-Based)

This protocol outlines a general method for assessing the ability of a test compound to inhibit IDO1 activity in a cellular context.

1. Cell Culture and IDO1 Induction:

- Culture a suitable human cancer cell line (e.g., HeLa or SKOV-3) in appropriate media.

- Seed cells in 96-well plates and allow them to adhere overnight.

- Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

2. Compound Treatment:

- Prepare serial dilutions of the N-methylated D-tryptophan derivative (test compound) in culture medium.

- Remove the IFN-γ containing medium from the cells and replace it with the medium containing the test compound dilutions. Include a vehicle control (e.g., DMSO).

3. Kynurenine Measurement:

- Incubate the cells with the test compound for 24-48 hours.

- Collect the cell culture supernatant.

- Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.

- Incubate at 50°C to hydrolyze N-formylkynurenine to kynurenine.

- Centrifuge to pellet the precipitated protein.

- Transfer the clear supernatant to a new 96-well plate.

- Add Ehrlich's reagent and incubate at room temperature.

- Measure the absorbance at 480 nm using a microplate reader.

4. Data Analysis:

- Generate a standard curve using known concentrations of kynurenine.

- Determine the concentration of kynurenine in each sample from the standard curve.

- Calculate the percentage of IDO1 inhibition for each concentration of the test compound compared to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroactive Properties: NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[4] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[5] Tryptophan and its metabolites, including kynurenic acid, are known to modulate NMDA receptor activity.[6] While specific quantitative data on the binding affinity (e.g., Ki values) of N-methylated D-tryptophan derivatives at the NMDA receptor are not extensively reported in the literature, their structural similarity to known NMDA receptor modulators suggests potential antagonist activity. Further research is warranted to fully characterize the interaction of these compounds with NMDA receptor subtypes.

Signaling Pathway: NMDA Receptor-Mediated Signaling

The following diagram provides a simplified overview of the NMDA receptor signaling cascade.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

This protocol provides a general framework for determining the binding affinity of a test compound to the NMDA receptor using a radiolabeled ligand.[7][8]

1. Membrane Preparation:

- Homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer.

- Centrifuge the homogenate to pellet the membranes.

- Wash the membrane pellet by resuspension and recentrifugation.

- Resuspend the final pellet in a binding buffer and determine the protein concentration.

2. Binding Assay:

- In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the N-methylated D-tryptophan derivative.

- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known NMDA receptor antagonist).

- Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Quantification:

- Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

- Place the filters in scintillation vials with a scintillation cocktail.

- Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value from the competition curve.

- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Anticancer Activity

Beyond their immunomodulatory effects, certain N-methylated D-tryptophan derivatives have demonstrated direct anticancer activity.[9][10] These effects can be mediated through various mechanisms, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin and NF-κB pathways.[10]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of tryptophan derivatives have been evaluated against various cancer cell lines, with IC50 values indicating their potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tryptanthrin Derivatives | A549 (Lung) | < 2 µM - 74.71 µM | [11] |

| HCT116 (Colon) | < 2 µM - 17.49 µM | [11] | |

| MDA-MB-231 (Breast) | < 2 µM - >100 µM | [11] | |

| 1-Methyl-D-tryptophan (in vivo) | Pancreatic Adenocarcinoma | Significant tumor reduction | [9] |

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram outlines a typical workflow for assessing the anticancer potential of N-methylated D-tryptophan derivatives.

Synthesis of N-Methylated D-Tryptophan Derivatives

The synthesis of N-methylated D-tryptophan derivatives can be achieved through various chemical methods. A common approach involves the N-alkylation of a protected D-tryptophan precursor.

Experimental Protocol: General N-Methylation of D-Tryptophan

This protocol describes a general procedure for the N-methylation of the indole nitrogen of D-tryptophan.

1. Protection of the Amino and Carboxyl Groups:

- Protect the α-amino group of D-tryptophan with a suitable protecting group, such as tert-butoxycarbonyl (Boc).

- Protect the carboxylic acid group, for example, by converting it to a methyl ester.

2. N-Alkylation of the Indole Ring:

- Dissolve the protected D-tryptophan in a suitable aprotic solvent (e.g., dimethylformamide - DMF).

- Add a base, such as sodium hydride (NaH), to deprotonate the indole nitrogen.

- Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

- Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

3. Deprotection:

- Remove the protecting groups from the amino and carboxyl functions using appropriate deprotection conditions (e.g., trifluoroacetic acid for Boc deprotection and saponification for the methyl ester).

4. Purification:

- Purify the final N-methylated D-tryptophan derivative using techniques such as column chromatography or recrystallization.

Conclusion

N-methylated D-tryptophan derivatives represent a versatile class of compounds with significant therapeutic potential. Their ability to modulate the immune system through the IDO1 pathway has positioned them as promising candidates for cancer immunotherapy. Furthermore, their potential as NMDA receptor antagonists and direct anticancer agents highlights their broad pharmacological relevance. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the biological activities of these intriguing molecules. Future investigations should focus on elucidating the precise mechanisms of action, expanding the structure-activity relationship studies, and conducting comprehensive preclinical and clinical evaluations to fully realize the therapeutic promise of N-methylated D-tryptophan derivatives.

References

- 1. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of levo-1-methyl tryptophan and dextro-1-methyl tryptophan in reversing indoleamine-2,3-dioxygenase-mediated arrest of T-cell proliferation in human epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-NMDA Receptor Binding Studies [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. 1-Methyl-D-tryptophan Reduces Tumor CD133+ cells, Wnt/β-catenin and NF-κβp65 while Enhances Lymphocytes NF-κβ2, STAT3, and STAT4 Pathways in Murine Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Methyl-D-tryptophan Reduces Tumor CD133+ cells, Wnt/β-catenin and NF-κβp65 while Enhances Lymphocytes NF-κβ2, STAT3, and STAT4 Pathways in Murine Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-D-Trp(Boc)-OH into Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of N-methylated amino acids into peptide structures is a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. N-methylation of the peptide backbone can significantly improve pharmacokinetic properties by increasing metabolic stability against enzymatic degradation and enhancing membrane permeability.[1][2] The use of D-amino acids further contributes to enzymatic resistance. Specifically, the incorporation of N-Me-D-Trp offers a unique combination of conformational constraint and hydrophobicity that can be pivotal for modulating biological activity. The Boc protection on the indole (B1671886) side chain of tryptophan is crucial to prevent side reactions during peptide synthesis.[3][4]

This document provides detailed application notes and protocols for the successful incorporation of Fmoc-N-Me-D-Trp(Boc)-OH into cyclic peptides using solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the N-methyl group, optimized coupling conditions are required to achieve high yields and purity.[1] These guidelines address common challenges and provide robust protocols for the synthesis, cyclization, and purification of these complex molecules.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound

| Coupling Reagent | Equivalents (Reagent/Amino Acid/Base) | Activation Time (min) | Coupling Time (h) | Notes |

| HATU | 3.9 / 4 / 8 | 2-5 | 2-4 | Highly efficient for sterically hindered amino acids. |

| HBTU | 3.9 / 4 / 8 | 2-5 | 2-4 | A common and effective coupling reagent. |

| PyAOP | 3.9 / 4 / 8 | 5 | 2-4 | Recommended for difficult couplings, including N-methylated residues. |

| PyBOP | 3.9 / 4 / 8 | 5 | 2-4 | Another effective phosphonium (B103445) salt-based coupling reagent. |

Table 2: Typical Yields and Purity of a Model Cyclic Peptide Containing N-Me-D-Trp(Boc)

| Cyclization Method | Crude Purity (by HPLC) | Purified Yield (%) | Final Purity (by HPLC) |

| On-Resin Cyclization | 45-60% | 15-25% | >95% |

| Solution-Phase Cyclization | 50-65% | 20-30% | >98% |

(Note: Yields and purity are dependent on the specific peptide sequence and length.)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide precursor on a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for obtaining the fully protected peptide for subsequent solution-phase cyclization.

1. Resin Preparation:

- Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

- Drain the DCM.

2. Loading of the First Amino Acid:

- Dissolve the first Fmoc-protected amino acid (2 equivalents to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

- Add the solution to the resin and shake for 1-2 hours.

- To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.

- Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

3. Peptide Chain Elongation (Fmoc-SPPS Cycle):

- Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.[5] Wash the resin with DMF (5x).

- Amino Acid Coupling:

- In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

- Add the activated amino acid solution to the resin and shake for 1-2 hours. For the coupling of this compound, extend the coupling time to 4 hours and consider a double coupling.

- Monitor the coupling completion using a Kaiser test (will be negative for secondary amines like N-methylated residues; use a chloranil (B122849) test instead).

- Washing: Wash the resin with DMF (3x) and DCM (3x).

- Repeat the deprotection and coupling steps for each amino acid in the sequence.

4. Cleavage of the Protected Linear Peptide from Resin:

- Wash the resin with DCM (5x) and dry under vacuum.

- Treat the resin with a solution of DCM/trifluoroethanol (TFE)/acetic acid (AcOH) (7:2:1) for 2 hours.[6]

- Filter the resin and collect the filtrate.

- Evaporate the solvent under reduced pressure.

Protocol 2: Solution-Phase Cyclization

1. Cyclization Reaction:

- Dissolve the crude protected linear peptide in a large volume of DMF (to maintain a low concentration of ~0.1-0.5 mM and favor intramolecular cyclization).

- Add a coupling reagent (e.g., DPPA, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).

- Stir the reaction at room temperature for 12-24 hours.

- Monitor the reaction progress by HPLC-MS.

2. Work-up:

- Remove the DMF under high vacuum.

- Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., 5% sodium bicarbonate), and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 3: Final Deprotection and Purification

1. Side-Chain Deprotection:

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The TIS acts as a scavenger to protect the Boc-deprotected tryptophan from re-alkylation.[4]

- Add the cleavage cocktail to the crude protected cyclic peptide and stir for 2-3 hours at room temperature.

- Precipitate the crude peptide by adding it to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

- Dry the crude peptide pellet under vacuum.

2. Purification:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Acetonitrile/Water).

- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7]

- Collect the fractions containing the desired product.

- Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

3. Characterization:

- Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

Caption: Workflow for the synthesis of cyclic peptides containing this compound.

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-N-Me-D-Trp(Boc)-OH with Hindered Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Trp(Boc)-OH, into peptide sequences is a crucial strategy in medicinal chemistry for enhancing proteolytic stability, improving membrane permeability, and constraining peptide conformation. However, the coupling of these sterically hindered residues, particularly to other bulky amino acids, presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and the formation of deletion sequences.[1][2] The primary obstacle is the steric hindrance posed by the N-methyl group, which impedes the approach of the activated carboxyl group of the incoming amino acid.[2][3] This document provides detailed protocols for the efficient coupling of this compound with hindered amino acids, a comparison of common coupling reagents, and troubleshooting strategies to ensure high-yield synthesis of N-methylated peptides.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for overcoming the steric challenges associated with N-methylated amino acids. High-reactivity uronium/guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimides for these difficult couplings.[3] The following table summarizes typical performance metrics for commonly used coupling reagents in the context of sterically hindered couplings.

| Coupling Reagent/System | Additive | Base | Typical Yield (%) (for hindered couplings) | Typical Reaction Time | Key Considerations |

| HATU | None | DIPEA | 90-98%[4] | 1-4 hours[3][5] | Considered one of the most effective reagents for difficult couplings, including N-methylated amino acids.[3][5] |

| HCTU | None | DIPEA | ~95-98%[1] | 1-4 hours | A cost-effective alternative to HATU with similar high efficiency.[3] |

| PyAOP/PyBOP | HOAt | DIPEA | ~95-98%[1] | 2-4 hours[1] | Highly effective phosphonium salt reagents, particularly for N-methyl to N-methyl couplings.[6] |

| COMU | Internal (Oxyma) | DIPEA | High | Fast | A modern, highly efficient, and safer alternative to benzotriazole-based reagents.[3][7] |

| DIC/Oxyma | Oxyma | None/DIPEA | 80-90% | 2-4 hours | A safer and effective carbodiimide-based method, recommended over HOBt for hindered couplings.[8] |

| DIC/HOBt | HOBt | None | Low/Variable | Several hours | Generally results in low yields for sterically hindered N-methylated amino acids and is not recommended.[3] |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating this compound, focusing on coupling it to a hindered amino acid on a resin.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for coupling this compound due to the high reactivity of HATU.[3][5]

Materials and Reagents:

-

Peptide-resin with a free N-terminal secondary amine (of the hindered amino acid)

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Bromophenol Blue monitoring solution (250 mg in 50 ml of DMF)[5]

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.

-

-

Activation of this compound:

-

Coupling Reaction:

-

Monitoring the Coupling:

-

Remove a small sample of resin beads and wash them with methanol.

-

Add a few drops of the Bromophenol Blue test solution.[5]

-

A yellow color indicates complete coupling. A blue or green color signifies an incomplete reaction, and a second coupling is recommended.[5] (Note: The Kaiser test will give a false negative for the secondary amine of a preceding N-methylated residue).[1]

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[2]

-

-

Double Coupling (Optional but Recommended):

-

If the monitoring test indicates incomplete coupling, drain the vessel and repeat steps 2-5 with a fresh solution of activated this compound.[3]

-

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol offers a safer, non-explosive alternative to HOBt-based methods and is more effective for hindered couplings than traditional carbodiimide (B86325) approaches.[8]

Materials and Reagents:

-

Peptide-resin with a free N-terminal secondary amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Bromophenol Blue monitoring solution

Procedure:

-

Resin Preparation:

-

Swell and deprotect the resin as described in Protocol 1, Step 1.

-

-

Pre-activation of this compound:

-

Coupling Reaction:

-

Add the cold, activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture, allowing it to slowly warm to room temperature over 2-4 hours.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using the Bromophenol Blue test as described in Protocol 1, Step 4.

-

Once complete, drain the reaction solution and wash the resin as described in Protocol 1, Step 5.

-

-

Double Coupling (Optional):

-

If necessary, perform a second coupling by repeating steps 2-4.

-

Visualizations

Experimental Workflow Diagram

Caption: SPPS cycle for coupling this compound to a hindered amino acid.

Decision Pathway for Reagent Selection

References

Application Notes and Protocols for Fmoc-N-Me-D-Trp(Boc)-OH in Drug Discovery and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-N-Me-D-Trp(Boc)-OH, a key building block in modern peptide-based drug discovery. The incorporation of this N-methylated, D-configured tryptophan derivative offers significant advantages in modulating the pharmacological properties of peptides, including enhanced metabolic stability, improved receptor affinity and selectivity, and controlled conformation.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative designed for use in fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Its unique structural features address several challenges in the development of peptide therapeutics:

-

N-α-Methylation: The methyl group on the alpha-amine nitrogen introduces steric hindrance that can protect the peptide backbone from enzymatic degradation by proteases. This modification also restricts the conformational flexibility of the peptide, which can lead to a more favorable receptor-binding profile.

-

D-Configuration: The use of a D-amino acid in place of its natural L-isomer is a well-established strategy to increase resistance to proteolysis and prolong the in vivo half-life of peptides.

-

Indole (B1671886) Protection (Boc): The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the tryptophan side chain is crucial for preventing unwanted side reactions during peptide synthesis. The indole ring is susceptible to modification under the acidic conditions used for cleavage and deprotection, and the Boc group provides robust protection that is typically removed during the final cleavage from the resin.

Key Applications in Drug Discovery

The unique properties of this compound make it a valuable tool for the synthesis of peptide-based drug candidates in several therapeutic areas.

Somatostatin (B550006) is a natural peptide hormone that regulates a wide range of physiological processes by binding to five different somatostatin receptor subtypes (SSTR1-5). Synthetic somatostatin analogs are used in the treatment of neuroendocrine tumors and acromegaly. The incorporation of D-amino acids, particularly D-Trp, is a hallmark of potent somatostatin analogs like octreotide. Further modification through N-methylation can fine-tune receptor selectivity and improve pharmacokinetic profiles. Previous studies have shown that N-methylation of lysine (B10760008) residues in somatostatin octapeptide antagonists can increase their potency by up to 300%. While specific data for N-Me-D-Trp containing analogs is limited, the principles suggest that its incorporation could lead to analogs with enhanced therapeutic properties.

Quantitative Data: Receptor Binding Affinity of Somatostatin Analogs

The following table summarizes the binding affinities (IC50 in nM) of various somatostatin analogs for the five human somatostatin receptor subtypes. This data illustrates the impact of modifications, including the use of D-Trp, on receptor selectivity.

| Analog | hSSTR1 (IC50 nM) | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR4 (IC50 nM) | hSSTR5 (IC50 nM) |

| Somatostatin-14 | 2.0 ± 0.4 | 0.4 ± 0.1 | 1.4 ± 0.3 | 2.5 ± 0.9 | 0.9 ± 0.2 |

| Octreotide | >1000 | 0.6 ± 0.1 | 190 ± 40 | >1000 | 6.3 ± 1.2 |

| Lanreotide | 500 ± 100 | 1.1 ± 0.2 | 120 ± 30 | >1000 | 7.1 ± 1.5 |

| Pasireotide | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.2 ± 0.05 | >1000 | 0.1 ± 0.02 |

Data compiled from multiple sources.

The rise of antibiotic resistance is a major global health threat, driving the search for new classes of antimicrobial agents. Antimicrobial peptides (AMPs) are a promising area of research. Tryptophan-rich AMPs are known for their potent activity against a broad spectrum of bacteria. The incorporation of N-methylated and D-amino acids into AMPs can enhance their proteolytic stability and modulate their interaction with bacterial membranes. This compound is an ideal building block for creating novel AMPs with improved therapeutic potential, particularly against challenging pathogens like Pseudomonas aeruginosa.

Quantitative Data: Antimicrobial Activity of Tryptophan-Containing Peptides

The following table presents the Minimum Inhibitory Concentrations (MIC in µM) of various tryptophan-containing antimicrobial peptides against representative Gram-positive and Gram-negative bacteria.

| Peptide | Sequence | E. coli (MIC µM) | S. aureus (MIC µM) | P. aeruginosa (MIC µM) |

| Pac-525 | Ac-KWRRWVRWI-NH2 | 2 | 4 | 2 |

| dCATH(1–16) | (Sequence not provided) | 2 | 1 | 4 |

| (RW)3 | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 | >100 | 6.7 ± 2.9 | >100 |

| RcCO-W(RW)2 | RcCO-Trp(Arg-Trp)2-NH2 | >100 | 4.2 ± 1.4 | >100 |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time and a potent coupling reagent like HATU are recommended.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and methanol (3 times) to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. Note that the Kaiser test will not detect the secondary amine of the newly coupled N-methylated residue.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

1,2-Ethanedithiol (EDT) (optional, for peptides containing other sensitive residues)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail for tryptophan-containing peptides is TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. The purity of the final peptide should be confirmed by analytical RP-HPLC and its identity verified by mass spectrometry.

Signaling Pathways

Peptides containing N-Me-D-Trp, when incorporated into somatostatin analogs, are designed to modulate the signaling of somatostatin receptors (SSTRs). SSTRs are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin or its analogs, initiate a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors such as protein kinase A (PKA), leading to the inhibition of hormone secretion and cell proliferation. Some SSTR subtypes can also couple to other signaling pathways, including the activation of phospholipase C (PLC) and modulation of ion channels.

References

- 1. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Peptide Antibiotics Using Fmoc-N-Me-D-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, necessitates the development of novel antimicrobial agents. Peptide antibiotics offer a promising therapeutic avenue, and their efficacy can be enhanced through the incorporation of unnatural amino acids. N-methylation of amino acids within a peptide sequence is a key modification known to improve metabolic stability against proteases, enhance membrane permeability, and modulate conformation, which can lead to increased biological activity.

Fmoc-N-Me-D-Trp(Boc)-OH is a crucial building block for the synthesis of potent peptide antibiotics. The N-methyl group on the α-amine and the D-configuration of the tryptophan residue contribute to proteolytic resistance, while the Boc-protected indole (B1671886) side chain prevents unwanted side reactions during synthesis. These application notes provide detailed protocols and supporting data for the successful incorporation of this compound into peptide antibiotics using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Representative Coupling Efficiency for Sterically Hindered Amino Acids

| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Reference |

| Fmoc-N-Me-Ala-OH | HATU/DIPEA | 60 | >99 | [1](--INVALID-LINK--) |

| Fmoc-Aib-OH | DIC/Oxyma (Microwave) | 10 | >99 | [1](--INVALID-LINK--) |

| Boc-Phe-Xaa-Phe-OBzl (Xaa = (NMe)Ala) | HBTU (excess) | N/A | High Yield | [2](--INVALID-LINK--) |

| Boc-Phe-Xaa-Phe-OBzl (Xaa = (NMe)Aib) | PyBroP (excess) | N/A | High Yield | [2](--INVALID-LINK--) |

Table 2: Yield and Purity of Tryptophan-Containing Peptides

| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |

| Daptomycin Analogue | Fmoc-SPPS | >95 | 9 | [1](--INVALID-LINK--) |

| Trivalent Arg-Trp Peptide | SPPS | >95 | 47-97 (stepwise) | [3](--INVALID-LINK--) |

| W-BP100 | Fmoc-SPPS | >95 | N/A | [4](--INVALID-LINK--) |

| Glucagon (with purified Fmoc-amino acids) | Fmoc-SPPS | 68.08 | N/A | (--INVALID-LINK--) |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Antibiotic Incorporating this compound

This protocol outlines the manual Fmoc-SPPS for synthesizing a target peptide antibiotic on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or an equivalent coupling reagent (e.g., HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Swell the resin in DMF for 1-2 hours, followed by washing with DCM and then DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Coupling of this compound (Sterically Hindered Amino Acid):

-

Due to the steric hindrance of the N-methyl group, a more potent coupling reagent and longer reaction time are recommended.

-

Dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 4-6 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.[1]

-

Monitor the coupling reaction using a bromophenol blue test, as the Kaiser test is not reliable for N-methylated amino acids.

-

If the coupling is incomplete, a second coupling may be necessary.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2 and 3 (or 4 for N-methylated residues) for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Targeting P. aeruginosa Quorum Sensing

Many antimicrobial peptides containing tryptophan residues exert their effect by targeting the quorum-sensing (QS) system of P. aeruginosa. The LasR-mediated pathway is a key regulator of virulence factor production and biofilm formation, making it an attractive target for novel antibiotics.

References

- 1. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. rsc.org [rsc.org]

- 4. How Insertion of a Single Tryptophan in the N-Terminus of a Cecropin A-Melittin Hybrid Peptide Changes Its Antimicrobial and Biophysical Profile - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-N-Me-D-Trp(Boc)-OH in the Development of Somatostatin-Dopamine Chimeric Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-dopamine chimeric analogs are a promising class of therapeutic agents for neuroendocrine tumors (NETs) and pituitary adenomas.[1][2] These synthetic molecules are designed to simultaneously target both somatostatin (B550006) receptors (SSTRs) and dopamine (B1211576) D2 receptors (D2R), which are often co-expressed in these tumors.[1][3] The rationale behind this dual-targeting approach is to leverage the synergistic anti-proliferative and anti-secretory effects observed upon the activation of both receptor types.[2][3] The incorporation of non-natural amino acids, such as N-methylated D-tryptophan, can enhance the metabolic stability and receptor binding affinity of these peptide-based drugs. This document provides detailed application notes and protocols for the use of Fmoc-N-Me-D-Trp(Boc)-OH, a key building block, in the solid-phase synthesis of these chimeric analogs, along with methodologies for their in vitro characterization.

Data Presentation: Pharmacological Properties of Somatostatin-Dopamine Chimeric Analogs

The following tables summarize the binding affinities and anti-proliferative effects of representative somatostatin-dopamine chimeric analogs from published studies.

Table 1: Receptor Binding Affinities (IC50/Ki in nM) of Somatostatin-Dopamine Chimeric Analogs [1]

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | D2R |

| BIM-23A760 | >1000 | 0.5 ± 0.1 | 150 ± 25 | >1000 | 8.0 ± 1.5 | 15 ± 3 |

| BIM-23A761 | >1000 | 1.2 ± 0.2 | 200 ± 30 | >1000 | 12.0 ± 2.0 | 8.0 ± 1.0 |

| TBR-065 | ND | Agonist | ND | ND | Partial Agonist | Agonist |

ND: Not Determined

Table 2: Anti-proliferative Effects of Somatostatin-Dopamine Chimeric Analogs [4]

| Cell Line | Compound | Half-maximal Inhibitory Concentration (IC50) |

| NCI-H720 (Atypical BP-NET) | BIM-23A761 | 4.2 nM |

| NCI-H727 (Typical BP-NET) | BIM-23A761 | 5.5 nM |

| KRJ-I (GI-NET) | BIM-23A761 | No response |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Somatostatin-Dopamine Chimeric Analog

This protocol describes the manual synthesis of a representative chimeric analog using Fmoc/tBu chemistry. The incorporation of this compound is highlighted.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

HPLC grade water and acetonitrile

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Monitor coupling completion using the Kaiser test.

-

-

Incorporation of this compound:

-

Follow the standard coupling protocol (step 3). Due to the steric hindrance of the N-methyl group, extend the coupling time to 4-6 hours or consider using a more potent coupling reagent like HATU/DIPEA if standard coupling is inefficient.

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection:

-